5-Bromo-2-cyclopropylbenzoic acid
Description
5-Bromo-2-cyclopropylbenzoic acid (CAS: 121146-16-5) is a benzoic acid derivative substituted with a bromine atom at the 5-position and a cyclopropyl group at the 2-position. Its molecular formula is C₁₀H₉BrO₂, with a molecular weight of 241.08 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to the cyclopropyl group’s unique steric and electronic properties, which influence reactivity and binding interactions.
Properties
IUPAC Name |
5-bromo-2-cyclopropylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c11-7-3-4-8(6-1-2-6)9(5-7)10(12)13/h3-6H,1-2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLDRLWYSYDNGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyclopropylbenzoic acid typically involves the bromination of 2-cyclopropylbenzoic acid. The process can be summarized as follows:
Starting Material: 2-Cyclopropylbenzoic acid.
Bromination: The reaction is carried out using bromine (Br₂) in the presence of a suitable catalyst and solvent. The reaction conditions are carefully controlled to ensure selective bromination at the 5th position of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The process involves:
Large-Scale Bromination: Using industrial reactors to handle larger quantities of reactants.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzoic acid derivative.
Scientific Research Applications
5-Bromo-2-cyclopropylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyclopropylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 5-bromo-2-cyclopropylbenzoic acid with key analogs, focusing on substituents, molecular properties, and applications:
Reactivity and Functionalization
- Halogen Substituents : Bromine and chlorine in 5-bromo-2-chlorobenzoic acid enable Suzuki-Miyaura cross-coupling reactions, critical for generating biaryl structures in drug discovery .
- Iodine vs. Bromine : 5-Bromo-2-iodobenzoic acid’s iodine atom offers enhanced leaving-group ability in nucleophilic substitutions, useful in radiopharmaceutical labeling .
Biological Activity
5-Bromo-2-cyclopropylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and highlighting its implications for pharmaceutical applications.
Chemical Structure : The compound features a cyclopropyl group attached to a benzoic acid moiety, with a bromine substituent at the 5-position of the aromatic ring. Its molecular formula is .
Physical Properties :
- Molecular Weight : 229.08 g/mol
- Melting Point : Approximately 120-125 °C
- Solubility : Sparingly soluble in water; more soluble in organic solvents like ethanol and dichloromethane.
Research has identified several potential mechanisms through which this compound exerts its biological effects:
- Inhibition of Enzymatic Activity : Studies indicate that derivatives of benzoic acid can inhibit key enzymes involved in metabolic pathways. For instance, certain analogs have shown inhibition of hexokinase, an enzyme critical for glucose metabolism in parasites like Trypanosoma brucei and Leishmania major .
- Anti-inflammatory Properties : Compounds structurally related to this compound have been investigated for their anti-inflammatory effects, particularly in the context of nonsteroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid group is essential for this activity, as it participates in interactions with cyclooxygenase enzymes .
- Antimicrobial Activity : There is emerging evidence suggesting that the compound may possess antimicrobial properties, potentially affecting bacterial growth through disruption of cellular processes.
Study 1: Antiparasitic Activity
A study focused on the optimization of benzamidobenzoic acid derivatives, including those similar to this compound, demonstrated significant inhibition of T. brucei hexokinase with an IC50 value as low as 0.28 μM. This suggests that modifications to the benzoic acid structure can enhance potency against parasitic infections .
| Compound | Target Enzyme | IC50 (μM) | Selectivity |
|---|---|---|---|
| This compound | TbHK1 | TBD | TBD |
| Benzamidobenzoic derivative | TbHK1 | 0.28 | Low mammalian cytotoxicity |
Study 2: Anti-inflammatory Potential
The anti-inflammatory properties were evaluated using various models, showing that compounds with similar structures could inhibit COX enzymes effectively, indicating potential therapeutic uses in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
